2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(1-ethylpropyl) ester, 5-oxide, (R)-
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Overview
Description
2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(1-ethylpropyl) ester, 5-oxide, ®- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phosphoric acid derivative and a purine base, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the phosphoric acid derivative and the attachment of the purine base. Typical synthetic routes may involve:
Formation of the phosphoric acid derivative: This step may involve the reaction of a suitable alcohol with phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the purine base: The purine base (such as adenine) can be attached through a nucleophilic substitution reaction, where the purine base reacts with an appropriate leaving group on the phosphoric acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, solvent, and reaction time would need to be carefully controlled.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The phosphoric acid derivative may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may target the purine base or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, particularly at the purine base or the phosphoric acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the phosphoric acid, while substitution reactions may result in modified purine bases.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and chemical properties.
Biology
In biology, the compound’s purine base may interact with nucleic acids or enzymes, making it a potential tool for studying biochemical processes. It may also have applications in the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential biological activity may make it a candidate for drug development. Its interactions with biological targets could be explored for therapeutic applications, such as antiviral or anticancer treatments.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals. Its unique properties may also make it useful in materials science or nanotechnology.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to nucleic acids: The purine base may interact with DNA or RNA, affecting their structure and function.
Enzyme inhibition: The compound may inhibit specific enzymes, altering biochemical pathways.
Signal transduction: The compound may modulate signaling pathways within cells, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other phosphoric acid derivatives or purine-based molecules. Examples include:
Adenosine triphosphate (ATP): A purine-based molecule with a phosphoric acid derivative.
Phosphoramidites: Compounds used in the synthesis of nucleic acids.
Nucleoside analogs: Molecules that mimic the structure of nucleosides and have various biological activities.
Uniqueness
The uniqueness of 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(1-ethylpropyl) ester, 5-oxide, ®- lies in its specific combination of a phosphoric acid derivative and a purine base. This combination may confer unique chemical properties and biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
201341-07-3 |
---|---|
Molecular Formula |
C23H38N5O10P |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(pentan-3-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl pentan-3-yl carbonate |
InChI |
InChI=1S/C23H38N5O10P/c1-6-17(7-2)37-22(29)32-13-35-39(31,36-14-33-23(30)38-18(8-3)9-4)15-34-16(5)10-28-12-27-19-20(24)25-11-26-21(19)28/h11-12,16-18H,6-10,13-15H2,1-5H3,(H2,24,25,26)/t16-/m1/s1 |
InChI Key |
OUUFNLSBTLHOSH-MRXNPFEDSA-N |
Isomeric SMILES |
CCC(CC)OC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(CC)CC |
Canonical SMILES |
CCC(CC)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(CC)CC |
Origin of Product |
United States |
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